N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene and its derivatives are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods to synthesize aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom .
Chemical Reactions Analysis
Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
Scientific Research Applications
Chemical Synthesis
Research into cyclopropane derivatives, such as the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, involves characterizing these compounds using techniques like elemental analyses, IR spectroscopy, and NMR spectroscopy. Such studies often explore the structural aspects and potential reactivity of these compounds, laying the groundwork for understanding more complex derivatives (Özer, Arslan, VanDerveer, & Külcü, 2009).
Crystallography
The detailed study of crystal structures, such as that of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, helps in understanding the molecular conformation, which is crucial for predicting the reactivity and interaction of cyclopropane derivatives with various biological targets. This knowledge is foundational for designing compounds with specific properties or biological activities (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antiproliferative Activity
Some cyclopropane derivatives have been synthesized and evaluated for their biological activities, such as antiproliferative effects against cancer cell lines. Understanding the structure-activity relationships (SAR) of these compounds can guide the development of new therapeutic agents (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Larvicidal Properties
Cyclopropylcarboxamides related to known compounds like permethrin have been synthesized and tested for larvicidal activity against mosquito larvae. Such studies are essential for developing new insecticides and understanding the molecular basis of their activity (Taylor, Hall, & Vedres, 1998).
Synthetic Methodologies
The development of synthetic methodologies for creating cyclopropane derivatives, such as the target compound, involves multi-step reactions, including nucleophilic substitution and ester hydrolysis, as demonstrated in the synthesis of related compounds. These methodologies are crucial for advancing chemical synthesis and creating complex molecules with potential applications in various scientific fields (Zhou, Zhang, He, Zhang, Jiang, & Xu, 2021).
Mechanism of Action
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives have been found to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-18(22,11-14-7-10-24-12-14)13-20-17(21)19(8-9-19)15-5-3-4-6-16(15)23-2/h3-7,10,12,22H,8-9,11,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOXRQJVKHEHBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2(CC2)C3=CC=CC=C3OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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